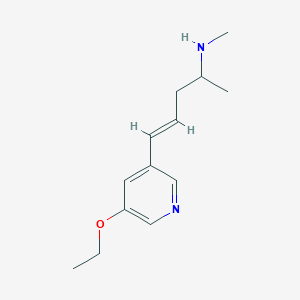![molecular formula C17H25NO2 B13793779 Benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester CAS No. 67801-42-7](/img/structure/B13793779.png)
Benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ISONOMILAT 258 E typically involves a condensation reaction between aldehydes and primary amines . This reaction is carried out under heating conditions, often with the use of acid or base catalysts to facilitate the process . The reaction is reversible, and vacuum conditions are applied to separate water from the products, ensuring high yield .
Industrial Production Methods
In industrial settings, the production of ISONOMILAT 258 E follows similar synthetic routes but on a larger scale. The use of advanced equipment such as hotplate stirrers and gas chromatogram-mass spectrometers (GC-MS) ensures the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
ISONOMILAT 258 E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
ISONOMILAT 258 E has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various aromatic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the fragrance industry due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of ISONOMILAT 258 E involves its interaction with specific molecular targets and pathways. It is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to ISONOMILAT 258 E include:
- Verdantiol
- Jasmea
- Cyclantine
- Indolen
- Vertosine
- Agrea
- Decimea
- Nonimea
- Ocmea
- Amandolen
- Canthoxalia
- Acaciol
- Aurantiol
- Lyrame
Uniqueness
What sets ISONOMILAT 258 E apart from these similar compounds is its unique molecular structure and specific aromatic properties, making it highly valuable in the fragrance industry .
Propiedades
Número CAS |
67801-42-7 |
|---|---|
Fórmula molecular |
C17H25NO2 |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
methyl 2-(3,5,5-trimethylhexylideneamino)benzoate |
InChI |
InChI=1S/C17H25NO2/c1-13(12-17(2,3)4)10-11-18-15-9-7-6-8-14(15)16(19)20-5/h6-9,11,13H,10,12H2,1-5H3 |
Clave InChI |
GDZCMPXAZSTQGM-UHFFFAOYSA-N |
SMILES canónico |
CC(CC=NC1=CC=CC=C1C(=O)OC)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


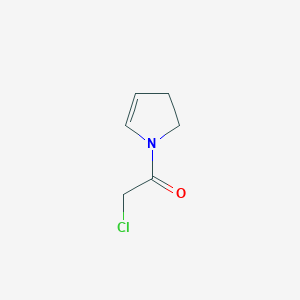
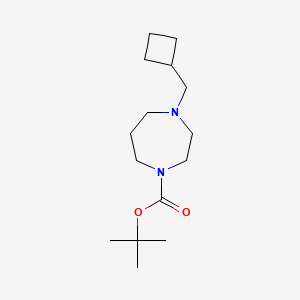
![[5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate](/img/structure/B13793708.png)
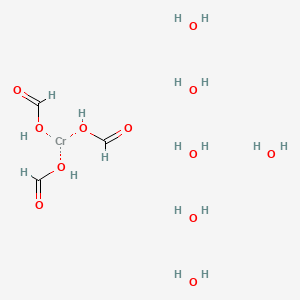

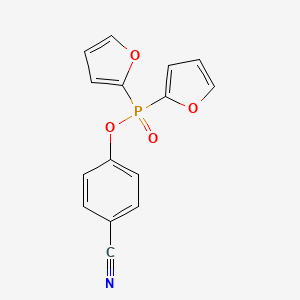

![1-Methylpyrido[1,2-a]benzimidazol-8-ol](/img/structure/B13793766.png)
![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)
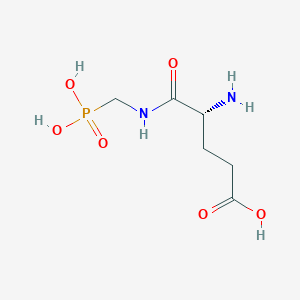


![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]-](/img/structure/B13793787.png)
